Cholesterylamin

Übersicht

Beschreibung

Cholestrylamine is a synthetic compound that has become increasingly popular in scientific research due to its unique properties. It is a polyamine derivative, which is a type of compound that contains two or more amine groups. Cholestrylamine is a colorless, odorless, and non-toxic compound that is composed of a choline moiety and a polyamine chain. It is used in a variety of laboratory experiments, including those involving drug delivery, cell culture, and nanotechnology.

Wissenschaftliche Forschungsanwendungen

Modulation der Gallensäuren

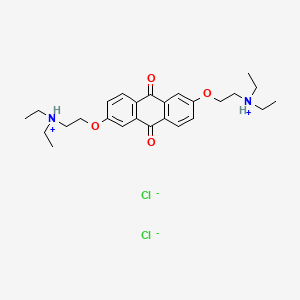

Cholesterylamin, auch bekannt als Cholestyramin, ist ein Gallensäuresequestrant {svg_1}. Es ist ein positiv geladenes, nicht verdauliches Harz, das sich im Darm an Gallensäuren bindet und einen unlöslichen Komplex bildet, der mit dem Stuhl ausgeschieden wird {svg_2}. Diese Bindung reduziert die enterohepatische Rezirkulation von Gallensäuren, wodurch die Rückkopplungsregulation der Umwandlung von Cholesterin zu Gallensäuren in der Leber aufgehoben wird {svg_3}.

Behandlung der Hypercholesterinämie

This compound wird hauptsächlich zur Behandlung der primären Hypercholesterinämie und der mit leichter Hypertriglyceridämie verbundenen Hypercholesterinämie eingesetzt {svg_4}. Die resultierende Abnahme des Cholesteringehalts in den Hepatozyten erhöht die LDL-Rezeptor-Expression, was wiederum die Serum-LDL-Cholesterinkonzentration senkt {svg_5}.

Behandlung des cholestatischen Pruritus

This compound wurde in großem Umfang zur Behandlung des cholestatischen Pruritus eingesetzt, insbesondere bei der primär sklerosierenden Cholangitis {svg_6}.

Behandlung von Typ-2-Diabetes mellitus (DMT2) und metabolischem Syndrom

Aktuelle Studien belegen die wichtige Rolle von Gallensäuresequestranten wie this compound bei der Behandlung von Typ-2-Diabetes mellitus (DMT2), metabolischem Syndrom {svg_7} sowie Insulinresistenz {svg_8}.

Management von Durchfall aufgrund von Gallensäuremalabsorption

Die Modulation der Gallensäurehomöostase durch this compound hat eine gute klinische Wirkung bei der Behandlung von Durchfall aufgrund von Gallensäuremalabsorption {svg_9}.

Regulierung des Cholesterins in der Leber

Die Unterbrechung des enterohepatischen Kreislaufs von Gallensäuren durch die Behandlung mit this compound erhöht den Bedarf der Leber an Cholesterin {svg_10}. Die Leber kann auf diese Situation mit einer erhöhten Cholesterinsynthese und einer verstärkten Aufnahme von Lipoproteincholesterin reagieren {svg_11}.

Auswirkungen auf die Darmflora

Die Modulation des Gallensäurestoffwechsels durch this compound könnte den Energie-, Glukose- und Lipidstoffwechsel durch Veränderungen der Darmflora beeinflussen {svg_12}.

Auswirkungen auf den Energie-, Glukose- und Lipidstoffwechsel

Die Behandlung mit this compound könnte den Energie-, Glukose- und Lipidstoffwechsel verändern {svg_13}. Dies hängt mit der Darmflora-Gemeinschaft zusammen und beeinflusst den Stoffwechsel des Wirts erheblich {svg_14}.

Wirkmechanismus

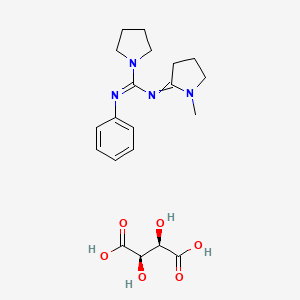

Cholestyramine forms a resin that acts as a bile acid sequestrant to limit the reabsorption of bile acids in the gastrointestinal tract . Cholestyramine resin is a strong anion exchange resin, allowing it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract and form a strong resin matrix .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Cholesterylamine plays a crucial role in biochemical reactions by binding to bile acids in the gastrointestinal tract. This binding prevents the reabsorption of bile acids, leading to their excretion in the feces . The primary biomolecules that cholesterylamine interacts with are bile acids, which are synthesized from cholesterol in the liver . The interaction between cholesterylamine and bile acids is facilitated by the quaternary ammonium groups on the resin, which exchange chloride anions with the anionic bile acids .

Cellular Effects

Cholesterylamine affects various types of cells and cellular processes. By binding to bile acids, cholesterylamine reduces the reabsorption of these acids, leading to a decrease in cholesterol levels in the blood . This reduction in cholesterol levels can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the liver increases the conversion of cholesterol to bile acids to compensate for the loss, which can affect the expression of genes involved in cholesterol metabolism .

Molecular Mechanism

At the molecular level, cholesterylamine exerts its effects by forming a resin that acts as a bile acid sequestrant . The resin exchanges its chloride anions with the anionic bile acids present in the gastrointestinal tract, forming a strong resin matrix . This binding interaction prevents the reabsorption of bile acids, leading to their excretion in the feces. As a result, the liver converts more cholesterol into bile acids to maintain normal levels, thereby lowering plasma cholesterol levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholesterylamine can change over time. The stability and degradation of cholesterylamine are important factors to consider. Cholesterylamine is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the continuous use of cholesterylamine can lead to a sustained reduction in cholesterol levels and an increase in bile acid excretion .

Dosage Effects in Animal Models

The effects of cholesterylamine vary with different dosages in animal models. At lower doses, cholesterylamine effectively reduces cholesterol levels without significant adverse effects . At higher doses, toxic or adverse effects such as gastrointestinal discomfort and nutrient malabsorption may occur . The threshold effects observed in these studies indicate that careful dosage management is essential to maximize the benefits of cholesterylamine while minimizing potential risks .

Metabolic Pathways

Cholesterylamine is involved in metabolic pathways related to bile acid metabolism. By binding to bile acids in the gastrointestinal tract, cholesterylamine prevents their reabsorption and promotes their excretion . This process leads to an increase in the conversion of cholesterol to bile acids in the liver, which helps to lower plasma cholesterol levels . The enzymes and cofactors involved in this pathway include cholesterol 7α-hydroxylase, which catalyzes the rate-limiting step in bile acid synthesis .

Transport and Distribution

Cholesterylamine is transported and distributed within the gastrointestinal tract. It interacts with bile acids in the intestines, forming an insoluble complex that is excreted in the feces . The transporters and binding proteins involved in this process include bile acid transporters, which facilitate the movement of bile acids within the gastrointestinal tract . Cholesterylamine’s localization and accumulation are primarily within the intestines, where it exerts its effects .

Subcellular Localization

The subcellular localization of cholesterylamine is primarily within the gastrointestinal tract, where it binds to bile acids . The activity and function of cholesterylamine are influenced by its localization within the intestines.

Eigenschaften

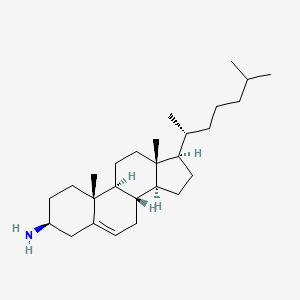

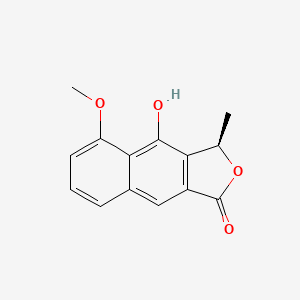

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPZWPHDULZYFR-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943681 | |

| Record name | Cholest-5-en-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126-93-4 | |

| Record name | Cholesterylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2126-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1)](/img/structure/B1195577.png)

![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)